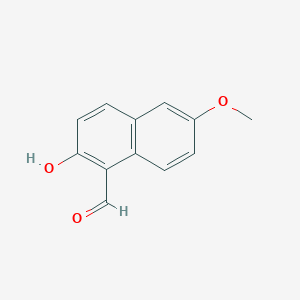

2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde

Description

Properties

IUPAC Name |

2-hydroxy-6-methoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-9-3-4-10-8(6-9)2-5-12(14)11(10)7-13/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNKCGQLSHSABI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure for Substituted 2-Hydroxy-1-naphthalene Carbaldehydes

A widely used method adapted from literature involves the reaction of substituted naphthols with dichloromethyl ether in anhydrous dichloromethane at low temperature, followed by warming to room temperature and acidic workup to yield hydroxy-naphthaldehydes.

-

- Reagents: Dichloromethyl ether and substituted naphthol.

- Solvent: Anhydrous dichloromethane or 1,2-dichloroethane.

- Temperature: Initial 0 °C for 15 minutes, then room temperature overnight.

- Workup: Quenching with 1 N HCl, extraction, drying, and purification by medium pressure chromatography.

This method is suitable for synthesizing 2-hydroxy-6-methoxynaphthalene-1-carbaldehyde by starting from 6-methoxy-2-naphthol derivatives.

Oxidative Conversion of 6-Methoxy-2-acetonaphthone to 6-Methoxy-2-naphthaldehyde

A patented industrially viable method specifically targets the preparation of 6-methoxy-2-naphthaldehyde, a close structural analog of the target compound, which can be further functionalized to 2-hydroxy derivatives.

Reaction Description

- Starting material: 6-methoxy-2-acetonaphthone.

- Catalysts: Cuprous chloride and/or cuprous iodide.

- Solvent: Dimethyl sulfoxide (DMSO) or 1,4-dioxane.

- Oxidant: Oxygen-containing gas, preferably air.

- Conditions: Temperature range 20–180 °C, reaction time 0.1–72 hours, typically 36–48 hours at 120 °C.

- Process: The catalyst and starting material react in the organic solvent with oxygen introduced to oxidize the acetyl side chain to the aldehyde.

Post-Reaction Processing

- The crude product is extracted with ethyl acetate, washed with saturated saline, dried, and solvent removed.

- Recrystallization is performed from ethyl acetate with activated carbon treatment to purify the aldehyde.

Yields and Purity

| Scale | Yield (%) | Purity (%) | Content (%) | Max Impurity (%) |

|---|---|---|---|---|

| Laboratory (15 g scale) | 86.1 | 95 | 96 | 1.9 |

| Industrial (150 kg scale) | 95.0 | 98.3 | 98.2 | 0.85 |

This method offers a green, cost-effective, and scalable route with mild reaction conditions suitable for industrial production.

Hydroxylation of 6-Methoxy-2-naphthaldehyde to this compound

Though direct hydroxylation methods are less documented, the preparation of 2-hydroxy derivatives typically involves:

- Starting from 6-methoxy-2-naphthaldehyde.

- Selective hydroxylation at the 2-position using controlled electrophilic substitution or catalytic methods.

- Alternatively, starting from 2-hydroxy-1-naphthaldehyde and introducing the methoxy group at the 6-position via methylation.

This step is often integrated into multi-step syntheses in medicinal chemistry, as seen in the preparation of cambinol analogues where titanium-catalyzed Reiche formylation is used to introduce the aldehyde functionality on hydroxy-substituted naphthalenes.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The oxidative method using cuprous catalysts and DMSO with oxygen is advantageous due to mild conditions, environmental friendliness, and high yields, making it suitable for large-scale synthesis.

- Formylation via dichloromethyl ether is a classical method that allows for selective aldehyde introduction on hydroxy-substituted naphthalenes with good regioselectivity.

- The presence of the methoxy group at the 6-position influences reactivity and selectivity during formylation and hydroxylation steps.

- Purification typically involves recrystallization from ethyl acetate and activated carbon treatment to achieve high purity required for pharmaceutical applications.

- The synthetic routes are adaptable for the preparation of analogues used in enzyme inhibition studies, such as sirtuin inhibitors, demonstrating the compound’s relevance in drug discovery.

Chemical Reactions Analysis

Reactivity: QMA can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde serves as a versatile building block in organic synthesis. It can be used to synthesize various organic compounds, including:

- Naphthoquinones : Through oxidation reactions.

- Hydroquinones : Via reduction processes.

These transformations are crucial for developing new materials and pharmaceuticals.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have demonstrated that derivatives exhibit significant activity against pathogenic bacteria, including antibiotic-resistant strains of Helicobacter pylori. For example, MIC values for related compounds were found to be as low as 0.156–0.625 µg/mL.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines. A study reported selective toxicity towards HeLa cells, with ongoing investigations into its mechanisms of action .

The biological activity of this compound extends beyond antimicrobial and anticancer effects:

- Antioxidant Properties : It acts as an electron acceptor in redox reactions, helping mitigate oxidative stress by scavenging free radicals. This property is essential for protecting cells from oxidative damage.

Antimicrobial Effects Study

A recent study focused on the antimicrobial effects of various naphthoquinones against resistant strains of H. pylori. The results indicated that compounds similar to this compound exhibited MIC values comparable to conventional antibiotics .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.156–0.625 | Antimicrobial |

| Amoxicillin | Varies | Antimicrobial |

Cytotoxicity Evaluation

Another study evaluated the cytotoxic effects of naphthoquinone derivatives on different cancer cell lines (e.g., IGROV-1 and SK-MEL-28). Flow cytometry was used to assess apoptosis rates, revealing significant cell death in tumor cells while maintaining lower toxicity levels in non-tumoral cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | TBD | TBD | Apoptosis induction |

| Lawsone Derivative | HeLa | 20 | Apoptosis via ROS generation |

Mechanism of Action

- The exact mechanism by which QMA exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.

Comparison with Similar Compounds

Key Observations :

- Methyl substitution (7e) reduces steric hindrance compared to methoxy but lowers polarity.

Functional Group Variations

- 2-Acetyl-6-methoxynaphthalene (CAS 39033-87-9): Replaces -CHO with -COCH₃. Molecular weight = 200.23 g/mol. Used as a precursor for Naproxen synthesis, highlighting the pharmaceutical relevance of naphthalene aldehydes .

Partially Hydrogenated Analogs

- 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde : Features a partially saturated naphthalene ring, altering planarity and reactivity. This structural modification may enhance bioavailability due to reduced aromaticity .

Toxicological Considerations

- Polycyclic Aromatic Hydrocarbons (PAHs) : Methoxy and hydroxyl groups may mitigate toxicity by enhancing metabolic detoxification pathways .

Biological Activity

2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde (also referred to as compound 53) is a naphthalene derivative that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This compound is notable for its interactions with various sirtuins, a family of proteins involved in cellular regulation and metabolism.

Chemical Structure

The chemical formula for this compound is . Its structure features a hydroxyl group and a methoxy group on the naphthalene ring, contributing to its biological activity.

Sirtuin Inhibition

Research indicates that this compound acts as an inhibitor of sirtuins, particularly SIRT3. In vitro studies have shown that this compound exhibits an IC value of approximately 506 μM against SIRT3, while also displaying non-selective inhibition towards SIRT1 and SIRT2 with IC values of 41 μM and 32 μM, respectively . The inhibition of sirtuins is significant because these enzymes play crucial roles in aging, metabolism, and stress responses.

Cytotoxicity Studies

In cytotoxicity assays, this compound has demonstrated varying effects across different cancer cell lines. It was tested against Burkitt’s lymphoma and diffuse large B-cell lymphoma cell lines, showing promising results in inhibiting cell proliferation .

Study on SIRT Inhibition and Cancer Cell Lines

A study explored the effects of this compound on the acetylation status of proteins in NCI-H460 cells treated with etoposide. The results indicated that this compound could significantly increase the level of p53 acetylation, suggesting its role in modulating cellular stress responses .

| Cell Line | IC Value (μM) | Mechanism |

|---|---|---|

| NCI-H460 | 1.0 - 5.0 | Induces p53 acetylation |

| Burkitt's Lymphoma | 3 - 7 | Cytotoxicity observed |

| Diffuse Large B-cell | 3 - 7 | Cytotoxicity observed |

The mechanism by which this compound exerts its effects involves the inhibition of sirtuin-mediated deacetylation processes. This leads to hyperacetylation of target proteins such as p53 and α-tubulin, which are critical for cell cycle regulation and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.